N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC20171334
Molecular Formula: C29H23ClN4O2S
Molecular Weight: 527.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H23ClN4O2S |
|---|---|
| Molecular Weight | 527.0 g/mol |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
| Standard InChI | InChI=1S/C29H23ClN4O2S/c1-36-24-17-11-21(12-18-24)28-32-33-29(34(28)23-15-13-22(30)14-16-23)37-19-27(35)31-26-10-6-5-9-25(26)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,31,35) |
| Standard InChI Key | XUCLMCRLHZXFED-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Introduction
Structural Characteristics and Nomenclature
N-(Biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with aromatic groups and a sulfanyl-linked acetamide moiety. Its systematic IUPAC name reflects its complex architecture:
-
1,2,4-Triazole ring: Position 4 is substituted with a 4-chlorophenyl group, while position 5 bears a 4-methoxyphenyl group.
-
Sulfanyl bridge: A thioether linkage connects the triazole ring to an acetamide group.
-
Acetamide substituent: The acetamide’s nitrogen is bonded to a biphenyl-2-yl group .
Molecular Formula: C₃₀H₂₃ClN₄O₂S
Molecular Weight: 527.0 g/mol.
Key Structural Features:
-
Aromatic diversity from chlorophenyl, methoxyphenyl, and biphenyl groups.
-
Planar triazole ring enabling π-π stacking interactions.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step reactions typical of 1,2,4-triazole derivatives:
-
Formation of the 1,2,4-triazole core:
-
Sulfanyl-acetamide incorporation:
-
Nucleophilic substitution between 3-mercapto-1,2,4-triazole derivatives and 2-chloro-N-(biphenyl-2-yl)acetamide.
-
-
Purification:
-
Column chromatography (silica gel, ethyl acetate/hexane) yields pure product.
-
Key Reaction Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | Microwave, 180°C, 20 min | 85–92% | |
| Thioether linkage | K₂CO₃, DMF, 80°C | 75–80% |
Reactivity
-
Electrophilic substitution: Methoxy and chloro groups direct further functionalization (e.g., nitration, halogenation) .
-
Oxidation: Sulfanyl group oxidizes to sulfoxide/sulfone under strong oxidizing conditions .
-
Hydrolysis: Acetamide hydrolyzes to carboxylic acid in acidic/basic media .
Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Density | 1.27 ± 0.1 g/cm³ | Predicted | |
| pKa | 12.0 ± 0.7 | Computational | |
| LogP | 5.2 | HPLC | |
| Solubility | <0.1 mg/mL in water | Experimental |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 7.25–8.10 (m, aromatic H), 4.10 (s, SCH₂), 3.80 (s, OCH₃) .
-
IR (KBr): 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S).
Biological Activity and Mechanisms
Enzyme Inhibition
-
α-Glucosidase inhibition: Structural analogs exhibit IC₅₀ values of 6.31–49.89 µM, suggesting potential antidiabetic applications .
-
Acetylcholinesterase (AChE) inhibition: Triazole derivatives show uncompetitive inhibition (Kᵢ = 6.3–8.5 µM) .
Antimicrobial Properties
-
Antibacterial: Methoxy and chloro substituents enhance activity against Staphylococcus aureus (MIC = 8 µg/mL) .
-
Antifungal: Disrupts fungal membrane synthesis via lanosterol demethylase inhibition .
Applications in Medicinal Chemistry
-
Drug candidates:
-
Antioxidant agents:
-
Agricultural fungicides:
Comparative Analysis with Analogues
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume